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Abstract
This technical guide provides a comprehensive overview of deacyl acebutolol, a metabolite of

the cardioselective β-adrenergic receptor antagonist, acebutolol. Tailored for researchers,

scientists, and drug development professionals, this document delves into the core

physicochemical properties, metabolic pathways, and analytical methodologies pertinent to the

study of this compound. Central to this guide are the definitive Chemical Abstracts Service

(CAS) number and molecular weight of deacyl acebutolol, supported by a detailed exploration

of its formation and a representative, field-proven protocol for its quantification in biological

matrices.

Introduction: The Metabolic Landscape of
Acebutolol
Acebutolol is a widely prescribed β-blocker for the management of hypertension and cardiac

arrhythmias.[1] Its therapeutic efficacy is not solely dependent on the parent compound but is

significantly influenced by its metabolic profile. Upon administration, acebutolol undergoes

extensive first-pass metabolism in the liver, leading to the formation of several metabolites.[2]

[3] The most prominent and pharmacologically active of these is diacetolol, which exhibits β-

blocking activity comparable to the parent drug.[1][4]

However, another key metabolite formed through a distinct metabolic pathway is deacyl
acebutolol. Understanding the physicochemical properties and formation of deacyl
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acebutolol is crucial for a complete pharmacokinetic and pharmacodynamic assessment of

acebutolol, as well as for impurity profiling and reference standard characterization in drug

manufacturing and quality control.

Core Physicochemical Properties of Deacyl
Acebutolol
Precise identification of metabolites is fundamental in drug development. The following table

summarizes the key identifiers and properties of deacyl acebutolol.

Property Value Source

Chemical Name

1-[5-amino-2-[2-hydroxy-3-

(propan-2-

ylamino)propoxy]phenyl]ethan

one

PubChem

Synonyms
N-Desbutyroyl Acebutolol, M

and B 17127
PubChem

CAS Number 57898-80-3 PubChem

Molecular Formula C₁₄H₂₂N₂O₃ PubChem

Molecular Weight 266.34 g/mol PubChem

Monoisotopic Mass 266.16304257 Da PubChem

Metabolic Fate of Acebutolol: Formation of Deacyl
Acebutolol
The biotransformation of acebutolol primarily occurs in the liver and follows two main pathways.

The major pathway involves hydrolysis of the butanamide group followed by N-acetylation,

leading to the formation of the active metabolite, diacetolol.[1] A secondary, yet significant,

pathway is the direct hydrolysis of the butanamide side chain of acebutolol, which yields

deacyl acebutolol. This reaction effectively removes the butyryl group, resulting in a primary

amine on the phenyl ring.
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The following diagram illustrates the metabolic conversion of acebutolol into its primary

metabolites, diacetolol and deacyl acebutolol.
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Caption: Metabolic pathways of Acebutolol.

Analytical Methodologies for Quantification
The quantification of deacyl acebutolol in biological matrices such as human plasma is

essential for pharmacokinetic studies. High-Performance Liquid Chromatography coupled with

tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high

sensitivity and selectivity.[5][6]
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Rationale for LC-MS/MS
The choice of LC-MS/MS is dictated by the need for a robust and sensitive method capable of

detecting low concentrations of the metabolite in a complex biological matrix. The

chromatographic separation isolates deacyl acebutolol from endogenous plasma components

and other acebutolol metabolites, while the mass spectrometer provides unambiguous

identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and

its characteristic fragment ions. This self-validating system ensures a high degree of

confidence in the analytical results.

Experimental Protocol: Quantification of Deacyl
Acebutolol in Human Plasma by LC-MS/MS
This protocol is a representative workflow synthesized from established methods for the

analysis of beta-blockers and their metabolites in plasma.[7][8]

Objective: To accurately quantify the concentration of deacyl acebutolol in human plasma

samples.

1. Preparation of Standards and Quality Controls (QCs):

Primary Stock Solution (1 mg/mL): Accurately weigh a reference standard of deacyl
acebutolol and dissolve in methanol.
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 (v/v)
methanol:water mixture to prepare a series of calibration standards (e.g., 1-1000 ng/mL).
QC Samples: Prepare QC samples at low, medium, and high concentrations in drug-free
human plasma.

2. Sample Preparation (Protein Precipitation):

Pipette 200 µL of plasma sample (unknown, standard, or QC) into a microcentrifuge tube.
Add 50 µL of an internal standard solution (e.g., a stable isotope-labeled deacyl acebutolol
or a structurally similar beta-blocker not present in the sample). The internal standard is
crucial for correcting for variability in extraction and instrument response.
Add 600 µL of ice-cold acetonitrile to precipitate plasma proteins.
Vortex the mixture for 1 minute.
Centrifuge at 13,000 rpm for 5 minutes to pellet the precipitated proteins.
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Carefully transfer 200 µL of the supernatant to a new tube and dilute with 800 µL of water
prior to injection.

3. LC-MS/MS Instrumentation and Conditions:

HPLC System: A UPLC/HPLC system capable of binary gradient elution.
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The C18
stationary phase provides the necessary hydrophobicity to retain deacyl acebutolol.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution: A linear gradient starting with a low percentage of Mobile Phase B, ramping
up to elute deacyl acebutolol, followed by a wash and re-equilibration step. This ensures
sharp peak shapes and efficient separation.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive
electrospray ionization (ESI+) mode.
Detection: Multiple Reaction Monitoring (MRM). Monitor for the specific precursor ion to
product ion transitions for both deacyl acebutolol and the internal standard. These
transitions are highly specific and provide the basis for quantification.

4. Method Validation:

The method must be validated according to regulatory guidelines (e.g., FDA or EMA).[7]
Validation parameters include:
Linearity: Assess the linear relationship between concentration and instrument response
over the range of the calibration standards.
Accuracy and Precision: Determine the closeness of the measured values to the true values
and the degree of scatter in the measurements, respectively, using the QC samples.
Selectivity: Ensure no interference from endogenous components in the plasma.
Recovery and Matrix Effect: Evaluate the efficiency of the extraction process and the
influence of the plasma matrix on ionization.
Stability: Assess the stability of the analyte in plasma under various storage and handling
conditions.

The following diagram outlines the analytical workflow for this protocol.
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Caption: LC-MS/MS workflow for deacyl acebutolol quantification.

Conclusion
This guide has established the definitive CAS number (57898-80-3) and molecular weight

(266.34 g/mol ) of deacyl acebutolol. As a metabolite of acebutolol, its formation via hydrolysis

represents a key aspect of the drug's overall metabolic profile. For researchers and drug

development professionals, the ability to accurately quantify this compound is paramount. The

provided LC-MS/MS protocol offers a robust, sensitive, and specific methodology for this

purpose, embodying the principles of modern bioanalytical science. A thorough understanding

of such metabolites is indispensable for comprehensive drug safety, efficacy, and quality

assessments.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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